5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound It features a unique tricyclic structure with multiple functional groups, including a nitrophenyl group, a thia group, and a triazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign method provides good to excellent yields of the desired tricyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: Its tricyclic core can be used in the design of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazatricyclic core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its combination of a nitrophenyl group, a thia group, and a triazatricyclic core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H20N4O3S/c1-10(2)21-7-6-13-14(9-21)26-18-15(13)17(23)19-16(20-18)11-4-3-5-12(8-11)22(24)25/h3-5,8,10,16,20H,6-7,9H2,1-2H3,(H,19,23) |
InChI Key |
QKBLQTGQUQSFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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